5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate
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Overview
Description
5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate is an organoselenium compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a selenocyanate group attached to a biphenyl structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate typically involves the reaction of 4’-methyl[1,1’-biphenyl]-4-yl)pentyl bromide with potassium selenocyanate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenocyanate group can yield seleninic acids, while reduction can produce selenols or diselenides.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound has shown potential as an antioxidant and enzyme inhibitor, making it useful in studying biological pathways.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can enhance glutathione-related antioxidant levels, helping to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Enzyme Inhibition: It can inhibit specific enzymes involved in tumor growth and proliferation, contributing to its anticancer properties.
Cellular Pathways: The compound may interact with cellular signaling pathways that regulate cell growth, apoptosis, and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with similar anticancer properties.
Benzyl selenocyanate: Known for its chemopreventive activity.
p-Xylene selenocyanate: Studied for its potential in cancer prevention and treatment.
Uniqueness
5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate is unique due to its specific biphenyl structure, which may impart distinct chemical and biological properties compared to other selenocyanate compounds
Properties
CAS No. |
919488-43-0 |
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Molecular Formula |
C19H21NSe |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-[4-(4-methylphenyl)phenyl]pentyl selenocyanate |
InChI |
InChI=1S/C19H21NSe/c1-16-6-10-18(11-7-16)19-12-8-17(9-13-19)5-3-2-4-14-21-15-20/h6-13H,2-5,14H2,1H3 |
InChI Key |
NBVHWHXPVKHURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC[Se]C#N |
Origin of Product |
United States |
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